molecular formula C23H34O7 B1140493 Nodusmicin CAS No. 76265-48-0

Nodusmicin

Cat. No. B1140493
CAS RN: 76265-48-0
M. Wt: 422.5
InChI Key:
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Description

Synthesis Analysis

The synthesis of nodusmicin involves multiple steps, aiming to build its complex structure with high stereoselectivity. Initial efforts focus on creating specific subunits of the molecule, such as the preparation of a title compound through partial etherification, oxidation to enone, and highly stereoselective introduction of substituents. Techniques such as the use of (CH3)2CuLi for methyl group introduction and transformations involving silylenol ethers to α-hydroxyketones have been explored. This process culminates in the formation of tetracyclic diketals and subsequent transformations leading to the desired this compound structure (Gössinger, Graupe, & Zimmermann, 1993).

Molecular Structure Analysis

This compound's molecular structure is characterized by its sterically compressed framework, which is crucial for its biological activity. The synthesis process is designed to achieve the highly hindered trisubstituted double bond characteristic of this compound, utilizing methods like Martin's olefination to connect subunits with precise stereochemistry. Model reactions have been devised to construct its hindered structure efficiently, showcasing the molecule's complexity and the intricacies involved in its synthesis (Auer, Gössinger, & Graupe, 1997).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that highlight its reactivity and potential for further functionalization. Research has shown that this compound and its derivatives can participate in reactions involving acetylation, demonstrating the molecule's capacity for modification and its chemical versatility. The enzyme NgnL, for example, has been identified to perform regiospecific acetylation of this compound, expanding the understanding of its chemical properties and the potential for biosynthetic modifications (Rayamajhi, Dhakal, & Sohng, 2020).

Physical Properties Analysis

While specific details on this compound's physical properties are scarce, the synthesis and structural analysis studies provide insights into its molecular characteristics, such as solubility and crystallinity, inferred from the methods used in its isolation and characterization. The complex structure, including multiple rings and stereocenters, suggests a molecule with specific interactions in biological systems, dictated by its three-dimensional conformation.

Chemical Properties Analysis

This compound's chemical properties, such as its reactivity towards different reagents and conditions, are central to its utility and function. Its ability to undergo specific chemical modifications, like acetylation, underscores its potential for diverse biological activities. The research on this compound highlights its structural complexity and the chemical ingenuity required to synthesize and modify such a molecule for further studies.

Scientific Research Applications

  • Synthesis of Nodusmicin : Gössinger, Graupe, and Zimmermann (1993) focused on the synthesis of a specific compound en route to this compound, highlighting the complex chemical processes involved in its preparation (Gössinger, Graupe, & Zimmermann, 1993).

  • Enzymatic Role in this compound Biosynthesis : A study by Rayamajhi, Dhakal, and Sohng (2020) described the functional characterization of NgnL, an enzyme involved in the biosynthesis of this compound. They demonstrated the enzyme's ability to perform regiospecific acetylation, which is significant for understanding the molecular pathways in this compound production (Rayamajhi, Dhakal, & Sohng, 2020).

  • Construction of this compound's Chemical Structure : Auer, Gössinger, and Graupe (1997) worked on constructing the highly hindered trisubstituted double bond of this compound, a critical step in its chemical synthesis. This work contributes to the broader understanding of the synthetic pathways for producing this compound (Auer, Gössinger, & Graupe, 1997).

  • Antibacterial Applications : Johnson (1998) discussed the creation of antibacterially-active analogs of this compound, indicating its potential use in controlling or eradicating susceptible bacteria (Johnson, 1998).

properties

IUPAC Name

(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-4,6-dihydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O7/c1-10-8-11(2)23-14(9-16(28-5)22(27)29-20(10)13(4)24)6-7-15-17(23)18(25)12(3)19(26)21(15)30-23/h6-8,10,12-21,24-26H,9H2,1-5H3/b11-8-/t10-,12-,13-,14-,15-,16+,17+,18-,19-,20+,21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCYVUUQBYQHOV-GFCOOTNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1/C=C(\[C@]23[C@@H](C[C@@H](C(=O)O[C@@H]1[C@@H](C)O)OC)C=C[C@@H]4[C@H]2[C@@H]([C@H]([C@H]([C@@H]4O3)O)C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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